(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid
CAS No.:
Cat. No.: VC15934279
Molecular Formula: C11H8BClFNO2
Molecular Weight: 251.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BClFNO2 |
|---|---|
| Molecular Weight | 251.45 g/mol |
| IUPAC Name | [2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C11H8BClFNO2/c13-8-1-2-10(14)9(6-8)11-5-7(12(16)17)3-4-15-11/h1-6,16-17H |
| Standard InChI Key | HAGDYBKCKZNLLX-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O |
Introduction
Chemical Identification and Structural Features
(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid belongs to the class of heteroarylboronic acids, featuring a pyridine ring at position 4 substituted with a boronic acid group (-B(OH)₂) and a 5-chloro-2-fluorophenyl group at position 2. The compound’s molecular formula is C₁₁H₈BClFNO₂, with a molecular weight of 251.45 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | [2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid |
| SMILES | B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O |
| InChIKey | HAGDYBKCKZNLLX-UHFFFAOYSA-N |
| PubChem CID | 66653035 |
The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing chloro and fluoro substituents enhance the electrophilicity of the boronic acid group, making it reactive in Suzuki-Miyaura couplings .
Synthesis and Manufacturing
While no explicit synthesis protocol for this compound is documented in peer-reviewed literature, its production likely follows established routes for analogous boronic acids. A plausible pathway involves:
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Halogenation: Starting with a halogenated pyridine precursor, such as 4-bromopyridine.
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Suzuki Coupling: Reacting with 5-chloro-2-fluorophenylboronic acid under palladium catalysis to install the aryl group .
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Boronation: Introducing the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.
Critical reaction parameters include:
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Solvent System: Dioxane/water mixtures (3:1 ratio) to balance solubility and reactivity .
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Temperature: Reflux conditions (80–100°C) to achieve sufficient reaction rates .
Challenges in synthesis include regioselectivity control during boronation and purification of the polar boronic acid product. Industrial-scale manufacturing by suppliers like Parchem typically employs high-performance liquid chromatography (HPLC) for final purification .
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational predictions:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO); low in water |
| Melting Point | Estimated 180–220°C (decomposes) |
| Stability | Sensitive to protic solvents; store anhydrous at -20°C |
| pKa (Boronic Acid) | ~8.5–9.2 (typical for arylboronic acids) |
The boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles underpins its utility in chemical biology and sensor development.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This reaction enables carbon-carbon bond formation between the boronic acid and aryl halides, catalyzed by palladium complexes. For example:
Here, (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid acts as the nucleophilic partner, coupling with electron-deficient aryl halides to form biaryl structures common in pharmaceuticals .
Medicinal Chemistry Applications
Boronic acids are increasingly used in drug discovery due to their:
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Enzyme Inhibition: Reversible binding to catalytic serine residues (e.g., proteasome inhibitors like bortezomib).
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Improved Pharmacokinetics: Enhanced solubility and membrane permeability compared to carboxylic acids.
While no direct biological data exists for this compound, its structural similarity to kinase inhibitors (e.g., SD-208, PubChem CID 10316032) suggests potential in targeting ATP-binding pockets .
| Hazard | Precaution |
|---|---|
| Irritant | Use gloves and eye protection |
| Moisture-Sensitive | Store under inert gas (N₂/Ar) |
| Combustible | Keep away from open flames |
Material Safety Data Sheets (MSDS) from suppliers like VulcanChem recommend handling in well-ventilated areas and avoiding prolonged skin contact .
Future Directions
Key research gaps include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral boronic acid derivatives.
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Biological Profiling: Screening against cancer cell lines and protein kinases to identify lead compounds.
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Stability Optimization: Formulating prodrugs or protected boronate esters to enhance shelf-life.
Advances in flow chemistry and machine learning-guided catalyst design could revolutionize the synthesis and application of this compound in the coming decade .
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